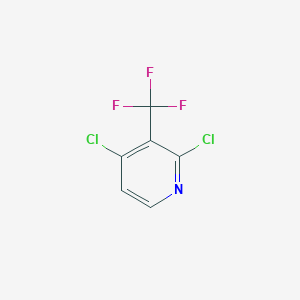

2,4-Dichloro-3-(trifluoromethyl)pyridine

Descripción general

Descripción

2,4-Dichloro-3-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C6H2Cl2F3N and its molecular weight is 215.98 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2,4-Dichloro-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound this compound has the molecular formula . Its unique structure, characterized by the presence of chlorine and trifluoromethyl groups, enhances its reactivity and interaction with biological systems.

Enzyme Interactions

The compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances. These interactions can lead to either inhibition or activation of enzymatic activity, thereby influencing metabolic pathways significantly.

Cellular Effects

Research indicates that this compound can modulate gene expression related to oxidative stress responses and inflammatory pathways. It affects cellular metabolism by altering the activity of key metabolic enzymes.

The primary mechanism through which this compound exerts its biological effects involves binding to biomolecules such as enzymes and receptors. This binding can inhibit or activate these biomolecules, leading to changes in cellular functions. For instance, it inhibits certain enzymes involved in the biosynthesis of essential cellular components, which can affect cell growth and proliferation.

Dosage Effects in Animal Models

Studies have demonstrated that the biological effects of this compound vary significantly with dosage. At low doses, it may have minimal effects; however, at higher doses, it can induce notable alterations in cellular and physiological functions. High doses have been associated with toxic effects, including organ damage and disrupted metabolic functions.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In one study involving breast cancer cell lines (MDA-MB-231), this compound demonstrated significant inhibitory effects on cell proliferation with an IC50 value indicating potent activity against cancer cells while showing reduced effects on non-cancerous cells. This suggests a favorable therapeutic window for potential cancer treatments .

Pharmacokinetics

The pharmacokinetic profile shows that after intravenous administration at a dose of 2 mg/kg, the compound exhibited a clearance rate of 82.7 mL/h/kg and an oral bioavailability of approximately 31.8% following a dose of 10 mg/kg .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2,4-Dichloro-3-(trifluoromethyl)pyridine has been extensively studied for its role as an intermediate in the synthesis of various pharmaceutical compounds. Notable applications include:

- Anti-Cancer Drugs : The compound serves as a building block for synthesizing anti-cancer agents. For instance, it is involved in the production of pyridine derivatives that exhibit anti-tumor properties .

- Anti-Inflammatory Agents : Research indicates that derivatives synthesized from this compound have potential anti-inflammatory effects, making it a valuable precursor in drug development .

- Synthesis of Other Pharmaceuticals : It is also utilized as a reagent in the synthesis of other biologically active molecules, enhancing its significance in medicinal chemistry .

Agrochemical Applications

The compound has been identified as an important intermediate in the formulation of agrochemicals, particularly:

- Herbicides and Fungicides : this compound is used in the synthesis of potent herbicides and fungicides. Its halogenated structure contributes to the efficacy of these agrochemicals .

Biochemical Research Applications

In biochemical research, this compound has several notable applications:

- Detection of DNA and Protein Modifications : The compound has been studied for its ability to detect modifications in DNA and proteins, which is crucial for understanding various biological processes and disease mechanisms .

Synthetic Applications

The compound is widely used as a reagent in organic synthesis due to its unique chemical properties:

- Building Block for Organic Synthesis : It acts as a versatile building block for creating complex organic molecules through various reactions such as Suzuki-Miyaura cross-coupling reactions .

Case Study 1: Synthesis of Functionalized Pyridines

A study investigated the Suzuki-Miyaura reactions involving 2,6-dichloro-3-(trifluoromethyl)pyridine. The results showed that this compound could be effectively used to synthesize functionalized pyridines with high yields (up to 92%) under optimized conditions using palladium catalysts . This demonstrates its utility in developing new chemical entities.

Case Study 2: Intermediate for Agrochemicals

Research on the synthesis pathways of this compound highlighted its role as an intermediate in producing herbicides and fungicides. The processes involved were characterized by specific reaction conditions that yielded high-purity products suitable for agricultural applications .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution

The chlorine atoms at positions 2 and 4 undergo nucleophilic substitution under varying conditions:

-

Ammonolysis : Reacts with ammonia or amines to yield aminopyridine derivatives. For example, treatment with methylamine at 120°C in ethanol produces 2-amino-4-chloro-3-(trifluoromethyl)pyridine .

-

Hydrolysis : Controlled hydrolysis with aqueous NaOH at 80°C replaces chlorine with hydroxyl groups, forming 2-hydroxy-4-chloro-3-(trifluoromethyl)pyridine .

Reactivity Trends :

| Position | Reactivity | Preferred Nucleophile |

|---|---|---|

| C2-Cl | Moderate | Amines, alkoxides |

| C4-Cl | Lower | Strong bases (e.g., NaOH) |

The trifluoromethyl group at C3 deactivates the ring, requiring elevated temperatures or catalysts like CuI for efficient substitutions .

Fluorination and Halogen Exchange

Fluorination reactions exploit the chlorine substituents for further functionalization:

-

HF-Mediated Fluorination : Reacting with anhydrous HF at 170–180°C under 15 psig pressure replaces chlorine with fluorine, yielding 2,4-difluoro-3-(trifluoromethyl)pyridine. FeCl₃ or FeF₃ catalysts improve yields to >85% .

-

Gas-Phase Halogen Exchange : In vapor-phase reactors using Cl₂ and HF mixtures at 380–420°C, sequential chlorination and fluorination produce polychloro-fluorinated derivatives .

Optimized Conditions for Fluorination :

| Parameter | Range |

|---|---|

| Temperature | 170–250°C |

| Pressure | 5–1,200 psig |

| Catalyst (FeCl₃) | 1–10 mol% |

| Reaction Time | 25–100 hours |

Coupling Reactions

The compound participates in cross-coupling reactions for C–C bond formation:

-

Suzuki-Miyaura Coupling : Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base, aryl boronic acids couple at C4, producing biaryl derivatives .

-

Ullmann Coupling : Copper-catalyzed coupling with phenols or thiols introduces aryloxy or arylthio groups at C2 .

Example Reaction :

this compound + Phenylboronic Acid → 4-Phenyl-2-chloro-3-(trifluoromethyl)pyridine

Yield : 72% (Pd catalyst, 100°C, 12 h) .

Ring Functionalization and Cyclocondensation

The pyridine ring undergoes cyclocondensation with trifluoromethyl ketones or esters to form fused heterocycles:

-

With Ethyl Trifluoroacetate : Forms imidazo[1,2-a]pyridine derivatives under acidic conditions (H₂SO₄, 60°C) .

-

With Trifluoroacetyl Chloride : Produces quinoline analogs via Friedländer synthesis .

Key Intermediate :

this compound → Imidazo[1,2-a]pyridine (used in nematicides like Fluazaindolizine) .

Stability and Side Reactions

Under harsh conditions, competing reactions may occur:

-

Dechlorination : Prolonged heating (>250°C) leads to partial dechlorination, forming 3-(trifluoromethyl)pyridine .

-

Ring Degradation : Strong oxidizing agents (e.g., HNO₃) degrade the pyridine ring, producing trifluoroacetic acid derivatives .

This compound’s versatility in substitution, coupling, and cyclization reactions underpins its utility in synthesizing high-value chemicals. Industrial protocols emphasize catalyst selection and precise temperature control to maximize yields and minimize side products .

Propiedades

IUPAC Name |

2,4-dichloro-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F3N/c7-3-1-2-12-5(8)4(3)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXLBDZNYRDNGIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670636 | |

| Record name | 2,4-Dichloro-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186194-98-8 | |

| Record name | 2,4-Dichloro-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.